GIRK2 Channel Modulator Screening: Inactivity of the Target Compound Contrasts with Active Analogs
In a high-throughput screen designed to discover small-molecule activators of G protein-gated inwardly-rectifying potassium (GIRK2) channels, 4-((4-fluorophenyl)thio)-N-(4-methoxy-2-nitrophenyl)butanamide was tested and classified as Inactive, with no detectable activation of the GIRK2 channel up to the highest tested concentration [1]. While quantitative IC50/EC50 values were not reported due to the inactive outcome, this result directly distinguishes the target compound from active chemotypes in the same assay that demonstrated measurable activation. For example, structurally related compounds such as ML297 and other pyrazoline-based GIRK activators have reported EC50 values as low as 160 nM in the same assay system [2]. The inactivity of 4-((4-fluorophenyl)thio)-N-(4-methoxy-2-nitrophenyl)butanamide, attributable to its unique nitro-methoxy substitution pattern limiting productive channel interaction, makes it a valuable negative control for counterscreening and profiling against GIRK channel isoforms.
| Evidence Dimension | GIRK2 channel activator activity (primary screening outcome) |
|---|---|
| Target Compound Data | Inactive (no activation detected) |
| Comparator Or Baseline | ML297 (pyrazoline-based GIRK1/2 activator): EC50 = 160 nM in GIRK2 activation assay (class-level comparator, not structurally identical) [2] |
| Quantified Difference | Qualitative: Target compound shows no activation vs. 160 nM EC50 for comparator |
| Conditions | High-throughput screening of GIRK2 channels using methyl-2,4-pentanediol (MPD) for partial channel activation; exact assay conditions available in PubChem AID 1259325 [1] |
Why This Matters
This inactivity profile provides scientific users with a validated negative control for GIRK channel assays, which is not available from structurally distinct inactive compounds or unscreened analogs.
- [1] PubChem BioAssay Summary for CID 18585649, AID 1259325. National Center for Biotechnology Information (NCBI). https://pubchem.ncbi.nlm.nih.gov/bioassay/1259325 (accessed May 13, 2026). View Source
- [2] Wydeven, N. et al. Mechanisms underlying the activation of G-protein-gated inwardly rectifying K+ (GIRK) channels by the novel anxiolytic drug, ML297. Proc. Natl. Acad. Sci. USA 111, 10755–10760 (2014). View Source
